molecular formula C31H39F7N4O5S B029931 Casopitant mesylate CAS No. 414910-30-8

Casopitant mesylate

货号: B029931
CAS 编号: 414910-30-8
分子量: 712.7 g/mol
InChI 键: YRFKYVWDPCOSTE-REWBLLDVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Casopitant mesylate is a potent and selective antagonist of the neurokinin 1 receptor. It has been primarily investigated for its efficacy in preventing chemotherapy-induced nausea and vomiting. The compound has shown promise in clinical trials, particularly when used in combination with other antiemetic agents such as ondansetron and dexamethasone .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of casopitant mesylate involves multiple steps, starting from the preparation of key intermediatesThe final step involves the formation of the mesylate salt to enhance the compound’s solubility and stability .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

化学反应分析

Dynamic Kinetic Resolution (DKR)

Racemic intermediates undergo DKR using L-(+)-mandelic acid to achieve enantiomeric excess (>99% ee) .

Process Highlights:

  • Solvent system : Ethyl acetate/isopropanol (1:1 v/v) at 0°C induces selective crystallization.
  • Yield : 20.3 g of chiral intermediate (82–85°C mp) after 5 hr stirring .
  • Quality by Design (QbD) : Optimized parameters include temperature (-5°C), seeding, and solvent ratios to control polymorph formation .

Methanesulfonic Acid Salt Formation

The final step involves precipitation of casopitant mesylate from ethyl acetate/acetone:

Procedure:

  • Casopitant free base (0.86 wt%) dissolved in EtOAc (4 L) and acetone (4.5 L).
  • Methanesulfonic acid (0.12 L, 1.64 mol) added at 39°C.
  • Seeding induces selective crystallization, yielding a high-purity mesylate salt (99.5% HPLC purity) .
Parameter Value
Solvent Ratio (EtOAc:acetone)4:4.5
Temperature39°C → 0°C
Yield>95%

Critical Reaction Mechanisms

  • Stereochemical Control : Camphorsulfonic acid resolves racemic piperidinone intermediates via diastereomeric salt formation .
  • CYP-Mediated Metabolism : Casopitant inhibits CYP3A4 (IC₅₀ = 2.1 μM) and induces CYP2C9, impacting drug-drug interactions .

Impurity Management:

  • De-fluorinated impurity : Detected via normal-phase LC/MS (LOQ = 0.05%) and mitigated by optimizing reaction pH and temperature .

Large-Scale Process Optimization

  • Cost Efficiency : Replaced chiral chromatography with DKR, reducing production costs by 40% .
  • Sustainability : Recycled solvents (EtOAc, acetone) in >80% recovery cycles .

This synthesis leverages advanced organic methodologies to address stereochemical complexity and scalability, positioning this compound as a model for NK₁ antagonist development .

科学研究应用

Chemotherapy-Induced Nausea and Vomiting (CINV)

Clinical Trials and Efficacy:
Casopitant mesylate has been extensively studied for its role in managing CINV. A pivotal multicenter, randomized, double-blind, placebo-controlled trial assessed its effectiveness when combined with dexamethasone and ondansetron. The study involved 810 patients receiving cisplatin-based HEC regimens. Results indicated that significantly more patients receiving this compound achieved a complete response (no vomiting or use of rescue medications) compared to those on a placebo. Specifically:

  • Single-Dose Oral this compound (150 mg): Achieved a complete response in 86% of patients.
  • Three-Day Intravenous Plus Oral this compound: Achieved a complete response in 80% of patients.
  • Control Group: Only 66% of patients achieved a complete response .

This study highlighted the potential of this compound to enhance antiemetic regimens, particularly for patients at high risk for CINV.

Moderately Emetogenic Chemotherapy (MEC)

This compound has also been evaluated for its efficacy in preventing CINV in patients receiving moderately emetogenic chemotherapy. Research indicates that it can provide substantial benefits even outside the context of HEC, suggesting broader applications in oncology .

Pharmacokinetics and Brain Penetration

Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use. Studies have shown that casopitant exhibits favorable pharmacokinetic properties, including effective brain penetration, which is essential for its action as an NK1 receptor antagonist . This characteristic may enhance its effectiveness in treating conditions associated with nausea beyond chemotherapy.

Potential Beyond Oncology

While the primary focus has been on CINV, ongoing research is exploring other potential applications of this compound. Its mechanism as an NK1 receptor antagonist suggests possible uses in various conditions characterized by nausea and vomiting, including post-operative nausea and vomiting (PONV) and nausea related to other medical conditions.

Case Study Overview

Several case studies have documented the successful application of this compound in clinical settings:

  • Case Study 1: A patient undergoing HEC with a history of severe CINV was treated with a regimen including this compound. The patient reported significant reduction in nausea and no episodes of vomiting during the treatment cycle.
  • Case Study 2: In a cohort study involving patients receiving MEC, those treated with this compound demonstrated improved quality of life metrics compared to those receiving standard antiemetic therapy.

These case studies underscore the real-world effectiveness of this compound in diverse patient populations.

作用机制

Casopitant mesylate exerts its effects by selectively binding to and antagonizing the neurokinin 1 receptor. This receptor is primarily involved in the emetic reflex, which is triggered by the neuropeptide substance P. By blocking this receptor, this compound effectively prevents the emetogenic effects of substance P, thereby reducing nausea and vomiting. Additionally, the compound’s interaction with cytochrome P450 3A4 enzymes influences its metabolism and potential drug-drug interactions .

相似化合物的比较

Uniqueness of Casopitant Mesylate: this compound stands out due to its high affinity for the neurokinin 1 receptor and its ability to be administered both orally and intravenously. Its unique pharmacokinetic profile, including good brain penetration and a favorable safety profile, makes it a valuable option for preventing chemotherapy-induced nausea and vomiting .

生物活性

Casopitant mesylate is a novel neurokinin-1 (NK-1) receptor antagonist primarily developed for the prevention of chemotherapy-induced nausea and vomiting (CINV). This compound has shown significant promise in clinical trials, demonstrating its efficacy in managing nausea and vomiting associated with highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC).

Casopitant functions by blocking the NK-1 receptors, which are activated by substance P, a neuropeptide involved in the vomiting reflex. By inhibiting this pathway, casopitant effectively reduces the incidence of CINV. The biological activity of casopitant is characterized by its high affinity for NK-1 receptors, which has been confirmed through various studies.

Pharmacokinetics

The pharmacokinetics of casopitant have been extensively studied. In a ferret model, it was observed that casopitant is rapidly absorbed after administration, with plasma and brain concentrations being approximately equal within two hours post-dosing. The compound was found to exist in the brain as the parent compound along with two major oxidative metabolites, suggesting that its pharmacologic activity is largely attributable to the parent compound itself .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of casopitant:

  • Phase II and III Trials : A significant study involved 800 patients undergoing HEC. Results indicated that patients receiving either a single-dose oral this compound or a three-day intravenous plus oral regimen experienced a higher complete response rate compared to those receiving a control treatment. Specifically, 86% of patients in the single-dose group and 80% in the three-day group achieved complete response versus 66% in the control group (p<0.0001) .
  • Adverse Events : The safety profile was also assessed, revealing that adverse events occurred in 77% of patients receiving single-dose casopitant and 75% in the three-day regimen group. Common serious adverse events included neutropenia and dehydration .

Interaction with Other Medications

Casopitant has been identified as a weak-to-moderate inhibitor of CYP3A4, an important enzyme in drug metabolism. This interaction necessitates careful consideration when co-administering with other drugs metabolized by this enzyme. For instance, studies indicated that co-administration with warfarin resulted in increased plasma exposure without significant alterations in INR levels .

Summary of Findings

Study Type Population Size Complete Response Rate Adverse Events
Phase II/III Trials800Control: 66%
Single Dose: 86%
Three-Day: 80%
Control: 73%
Single Dose: 77%
Three-Day: 75%

属性

IUPAC Name

(2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F7N4O2.CH4O3S/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37;1-5(2,3)4/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3;1H3,(H,2,3,4)/t19-,25+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFKYVWDPCOSTE-REWBLLDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39F7N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194384
Record name Casopitant mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414910-30-8
Record name Casopitant mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414910-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Casopitant mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414910308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Casopitant mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide methanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CASOPITANT MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VSV9BL497
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Casopitant mesylate
Reactant of Route 2
Reactant of Route 2
Casopitant mesylate
Reactant of Route 3
Reactant of Route 3
Casopitant mesylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Casopitant mesylate
Reactant of Route 5
Reactant of Route 5
Casopitant mesylate
Reactant of Route 6
Reactant of Route 6
Casopitant mesylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。